5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole
Overview
Description
5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 5-position of the indole ring and a 1-methylpiperidin-4-yl group at the 3-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Substitution: The 3-position of the indole ring is substituted with a 1-methylpiperidin-4-yl group. This can be achieved through a nucleophilic substitution reaction using a suitable precursor, such as 1-methylpiperidine, in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for bromination and substitution reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromine atom or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromine atom and the 1-methylpiperidin-4-yl group may enhance its binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
5-Bromoindole: Lacks the 1-methylpiperidin-4-yl group, making it less complex.
3-(1-Methylpiperidin-4-yl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness:
- The combination of the bromine atom at the 5-position and the 1-methylpiperidin-4-yl group at the 3-position makes 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole unique. This structural arrangement can lead to distinct chemical reactivity and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTKCABHRSIAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577888 | |
Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121206-76-6 | |
Record name | 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the improved synthesis process for 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole described in the research?
A1: The research paper focuses on optimizing the synthesis of this compound, a crucial intermediate in producing Naratriptan Hydrochloride []. This compound is a vital building block for Naratriptan, a drug used to treat migraines. The researchers developed a novel one-pot synthesis method using triethyl silane, which is particularly beneficial for large-scale production []. This improved process likely offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact compared to previous methods.
Q2: Can you elaborate on the applications of this compound beyond its role as an intermediate in Naratriptan synthesis?
A2: While the primary application of this compound highlighted in the research is its use in Naratriptan synthesis [], its unique structure could potentially lend itself to other applications. These might include:
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